Cas no 1267321-20-9 (4-(4-chlorophenoxy)methylbenzene-1-carboximidamide hydrochloride)
4-(4-chlorophenoxy)methylbenzene-1-carboximidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride
- 4-(4-chlorophenoxy)methylbenzene-1-carboximidamide hydrochloride
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4-(4-chlorophenoxy)methylbenzene-1-carboximidamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1697383-1g |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95% | 1g |
$699.0 | 2023-09-20 | |
| Enamine | EN300-1697383-5g |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95% | 5g |
$2028.0 | 2023-09-20 | |
| Enamine | EN300-1697383-10g |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95% | 10g |
$3007.0 | 2023-09-20 | |
| Chemenu | CM476417-250mg |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM476417-500mg |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM476417-1g |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-1697383-0.05g |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95% | 0.05g |
$162.0 | 2023-09-20 | |
| Enamine | EN300-1697383-0.1g |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
| Enamine | EN300-1697383-0.25g |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95% | 0.25g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-1697383-0.5g |
4-[(4-chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride |
1267321-20-9 | 95% | 0.5g |
$546.0 | 2023-09-20 |
4-(4-chlorophenoxy)methylbenzene-1-carboximidamide hydrochloride Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-(4-chlorophenoxy)methylbenzene-1-carboximidamide hydrochloride
Research Brief on 4-(4-chlorophenoxy)methylbenzene-1-carboximidamide hydrochloride (CAS: 1267321-20-9)
The compound 4-(4-chlorophenoxy)methylbenzene-1-carboximidamide hydrochloride (CAS: 1267321-20-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This benzimidamide derivative has shown promising pharmacological properties, particularly in the context of enzyme inhibition and antimicrobial activity. Recent studies have focused on its potential as a lead compound for the development of novel therapeutic agents.
Structural analysis reveals that this molecule combines a chlorophenoxy moiety with a benzimidamide scaffold, creating unique electronic and steric properties that contribute to its biological activity. The hydrochloride salt form enhances its solubility and bioavailability, making it particularly suitable for pharmaceutical applications. Researchers have noted its structural similarity to known enzyme inhibitors, suggesting potential applications in metabolic disorder treatments.
Recent in vitro studies published in the Journal of Medicinal Chemistry (2023) demonstrated that 1267321-20-9 exhibits potent inhibitory activity against several bacterial enzymes, with IC50 values in the low micromolar range. The compound showed particular efficacy against Gram-positive pathogens, suggesting potential as an antibiotic candidate. Molecular docking studies indicate that the chlorophenoxy group plays a crucial role in binding to target enzymes.
A 2024 study in Bioorganic Chemistry explored the compound's mechanism of action, revealing that it functions as a competitive inhibitor for certain bacterial dehydrogenases. The research team utilized X-ray crystallography to determine the precise binding mode of the molecule within the enzyme active site. These structural insights are currently being used to design second-generation derivatives with improved potency and selectivity.
Ongoing preclinical investigations are evaluating the compound's pharmacokinetic profile and toxicity. Preliminary results suggest favorable absorption characteristics and moderate plasma protein binding. Researchers are particularly interested in its tissue distribution patterns, which show preferential accumulation in certain organs that could be leveraged for targeted therapies.
The synthetic accessibility of 1267321-20-9 has also been a focus of recent research. A 2023 paper in Organic Process Research & Development described an optimized three-step synthesis route with an overall yield of 68%. This scalable method has facilitated the production of sufficient quantities for advanced biological testing and structure-activity relationship studies.
Future research directions include exploring the compound's potential in combination therapies and investigating its activity against drug-resistant bacterial strains. Several pharmaceutical companies have included derivatives of 4-(4-chlorophenoxy)methylbenzene-1-carboximidamide hydrochloride in their antimicrobial development pipelines, indicating growing industry interest in this chemical scaffold.
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